1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(2-methylcyclohexyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Description
The compound 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(2-methylcyclohexyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide features a pyrazolo[3,4-b]pyridine core, a bicyclic heteroaromatic system fused at positions 3 and 4 of the pyridine ring. Key structural features include:
- 1,1-Dioxidotetrahydrothiophen-3-yl group: Introduces a sulfone moiety, enhancing metabolic stability and polar character .
- 3-Methyl substituent: Likely reduces steric hindrance while maintaining hydrophobic interactions.
- N-(2-Methylcyclohexyl) carboxamide: A bulky, lipophilic group that may improve membrane permeability and modulate target binding.
This combination of substituents suggests a balance between solubility (via sulfone) and lipophilicity (via cyclohexyl and thiophene), making it a candidate for pharmacological applications requiring optimized bioavailability.
Properties
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-3-methyl-N-(2-methylcyclohexyl)-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O3S2/c1-14-6-3-4-7-18(14)25-23(28)17-12-19(20-8-5-10-31-20)24-22-21(17)15(2)26-27(22)16-9-11-32(29,30)13-16/h5,8,10,12,14,16,18H,3-4,6-7,9,11,13H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKJXTRFDYHQFRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)C2=CC(=NC3=C2C(=NN3C4CCS(=O)(=O)C4)C)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(2-methylcyclohexyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
The compound belongs to the class of pyrazolo derivatives and features a unique thieno-pyridine structure. Its molecular formula is , and it has a molecular weight of approximately 378.55 g/mol. The presence of the dioxido group and various substituents contributes to its biological activity.
The primary target for this compound is the G protein-gated inwardly rectifying potassium (GIRK) channels . It acts as an activator of these channels, influencing various physiological processes including:
- Pain Perception : Activation of GIRK channels can modulate pain signaling pathways.
- Epilepsy : Potential use in controlling seizure activity through neuronal excitability modulation.
- Addiction and Reward Systems : Involvement in the dopaminergic pathways related to addiction behaviors.
- Anxiety Disorders : Possible anxiolytic effects through modulation of neurotransmitter release.
In Vitro Studies
A series of studies have evaluated the biological activity of this compound, particularly its efficacy as a GIRK channel activator. Research indicates that derivatives with similar structures demonstrate nanomolar potency , suggesting high potential for therapeutic applications.
| Study Reference | Compound Tested | Biological Activity | IC50 Value |
|---|---|---|---|
| GIRK Channel Activator | Potent activation | Nanomolar range | |
| Pyrazolo Derivative | Modulation of neuronal excitability | Specific values not disclosed |
In Vivo Studies
In vivo experiments have focused on the compound's effects on animal models for pain and anxiety. The results indicate significant reductions in pain responses and anxiety-like behaviors when administered at specific dosages.
Case Studies
- Pain Management : A case study involving rodent models demonstrated that administration of the compound led to a significant decrease in pain sensitivity as measured by behavioral assays.
- Anxiolytic Effects : Another study assessed the anxiolytic properties using elevated plus-maze tests, showing that treated animals spent more time in open arms compared to controls, indicating reduced anxiety levels.
Pharmacokinetics
Pharmacokinetic studies reveal that compounds similar to this one exhibit favorable absorption and distribution characteristics. The metabolic stability is enhanced compared to traditional urea-based compounds, which may lead to prolonged therapeutic effects.
Scientific Research Applications
Structure and Composition
The compound features a unique structure characterized by the presence of a pyrazolo-pyridine core, which is known for its diverse biological activities. Its molecular formula is , and it has a molecular weight of approximately 348.47 g/mol. The presence of multiple functional groups suggests potential interactions with various biological targets.
Anticancer Properties
Recent studies have indicated that derivatives of pyrazolo-pyridine compounds exhibit significant anticancer activity. For instance, research has shown that similar compounds can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest. This suggests that 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(2-methylcyclohexyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide may possess similar properties, warranting further investigation.
Anti-inflammatory Effects
Compounds with pyrazolo-pyridine structures have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. The potential of this compound in reducing inflammation could be explored further through in vitro and in vivo studies.
Neuroprotective Activity
There is growing evidence that certain pyrazole derivatives can provide neuroprotective benefits against neurodegenerative diseases. The ability of This compound to cross the blood-brain barrier and exert neuroprotective effects is an area ripe for exploration.
Study 1: Anticancer Activity
A study conducted by Bandgar et al. synthesized a series of pyrazole derivatives similar to the compound and evaluated their anticancer effects on human cancer cell lines. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity .
Study 2: Anti-inflammatory Activity
In another investigation, compounds related to This compound were tested for their ability to inhibit COX enzymes and pro-inflammatory cytokines. The results demonstrated significant inhibition comparable to established anti-inflammatory drugs .
Study 3: Neuroprotection
Research into the neuroprotective properties of similar pyrazole compounds found that they could mitigate oxidative stress-induced neuronal damage in vitro. This suggests a potential application for This compound in treating neurodegenerative conditions .
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrazolo[3,4-b]pyridine Derivatives
N-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (CAS: 1005612-70-3)
- Core similarity : Shares the pyrazolo[3,4-b]pyridine scaffold.
- Substituent differences :
- Phenyl group at position 1 vs. sulfone-containing tetrahydrothiophene in the target compound.
- Dimethyl groups at positions 3 and 6 vs. 3-methyl and 6-thiophene groups.
- Implications :
- The phenyl group in the analog may enhance aromatic interactions but reduce solubility compared to the sulfone group.
- Thiophene at position 6 in the target compound could improve electronic delocalization versus dimethyl substitution.
1-(4-Fluorobenzyl)-N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide
- Structural highlights :
- 4-Fluorobenzyl group at position 1 and thiophen-2-ylmethyl carboxamide .
- Both compounds utilize thiophene-derived substituents, but positioning differs (position 6 vs. carboxamide side chain).
Dihydropyridine and Related Heterocycles
AZ257 and AZ331 (1,4-Dihydropyridines)
- Core difference: Non-aromatic 1,4-dihydropyridine vs. aromatic pyrazolo[3,4-b]pyridine.
- Substituents: Thioether groups in AZ257/AZ331 vs. sulfone in the target compound. Cyano and furyl substituents in dihydropyridines.
- Implications :
- Thioethers are prone to oxidation, whereas sulfones are metabolically stable.
- Aromatic cores (e.g., pyrazolo[3,4-b]pyridine) generally exhibit greater thermal and chemical stability than dihydropyridines.
Tetrahydroimidazo[1,2-a]pyridines
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate
- Core difference: Tetrahydroimidazo[1,2-a]pyridine (non-planar) vs. planar pyrazolo[3,4-b]pyridine.
- Functional groups : Nitrophenyl and ester groups dominate, contrasting with the target’s sulfone and carboxamide.
- Implications :
- Ester groups may confer higher reactivity (e.g., hydrolysis susceptibility) compared to the stable sulfone and carboxamide.
Physicochemical and Spectroscopic Comparisons
Table 1: Key Properties of Target Compound and Analogs
*Calculated based on molecular formula.
Q & A
Q. What synthetic routes are recommended for synthesizing this compound?
A multi-step approach is typically employed, starting with the assembly of the pyrazolo[3,4-b]pyridine core. Key steps include:
- Cyclization reactions (e.g., Biginelli reaction for fused heterocycles) to construct the pyridine and pyrazole rings .
- Functionalization of the tetrahydrothiophen-3-yl moiety via sulfonation to introduce the 1,1-dioxide group .
- Coupling reactions (e.g., amide bond formation) to attach the 2-methylcyclohexyl and thiophen-2-yl substituents . Solvent selection (e.g., THF/water mixtures) and catalysts (e.g., K₂CO₃ for nucleophilic substitutions) are critical for yield optimization .
Q. How can spectroscopic methods confirm the compound’s structure?
- 1H/13C NMR : Assign peaks for the pyrazolo[3,4-b]pyridine core (δ 7.5–8.5 ppm for aromatic protons) and the tetrahydrothiophen-1,1-dioxide moiety (δ 3.0–4.0 ppm for sulfone protons) .
- HRMS (ESI) : Validate molecular weight (e.g., [M+H]+ ion) with <5 ppm mass accuracy .
- IR Spectroscopy : Confirm carbonyl (C=O, ~1700 cm⁻¹) and sulfone (S=O, ~1300 cm⁻¹) functional groups .
Q. What is the role of the thiophene and tetrahydrothiophen-1,1-dioxide groups in reactivity?
- Thiophen-2-yl : Enhances π-π stacking interactions in target binding and influences electronic properties via its electron-rich heterocycle .
- Tetrahydrothiophen-1,1-dioxide : Acts as a polar, sulfone-containing group to improve solubility and modulate pharmacokinetic properties .
Advanced Research Questions
Q. How can reaction yields for key intermediates be optimized?
- Design of Experiments (DoE) : Use statistical models to screen variables (e.g., temperature, catalyst loading) for cyclization steps .
- Flow Chemistry : Continuous-flow processes improve reproducibility and scalability for high-energy intermediates (e.g., diazo compounds) .
- Salt Formation : Isolate intermediates as stable salts (e.g., hydrochloride) to prevent degradation .
Q. What computational methods predict binding affinity and selectivity?
- Molecular Docking : Use the compound’s SMILES/InChI (e.g.,
InChI=1S/C13H15N5O2/...) to model interactions with target proteins (e.g., kinase domains) . - MD Simulations : Assess stability of ligand-receptor complexes over 100+ ns trajectories to prioritize analogs .
Q. How to resolve contradictions in biological activity data across assays?
- SAR Studies : Synthesize analogs with systematic substitutions (e.g., replacing thiophen-2-yl with furan or phenyl) to isolate pharmacophoric groups .
- Off-Target Screening : Use panels of related receptors (e.g., CRF-1, kinase isoforms) to identify selectivity drivers .
Q. What strategies mitigate solubility limitations in in vivo studies?
- Prodrug Design : Introduce hydrolyzable esters (e.g., tert-butyl carbamate) at the carboxamide group to enhance bioavailability .
- Co-Solvent Systems : Use PEG-based formulations or cyclodextrin inclusion complexes for aqueous stability .
Q. How to design analogs with improved selectivity for therapeutic targets?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
